molecular formula C15H15N5OS2 B12027415 2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624725-00-4

2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B12027415
CAS No.: 624725-00-4
M. Wt: 345.4 g/mol
InChI Key: FMEUABWEYIURGK-MHWRWJLKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the reaction of 2-thiophenecarbaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl hydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, often ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the triazole ring is known to interact with various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to its combination of a thiophene ring, a triazole moiety, and a hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .

Properties

CAS No.

624725-00-4

Molecular Formula

C15H15N5OS2

Molecular Weight

345.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N5OS2/c1-2-21-12-7-5-11(6-8-12)14-17-18-15(22)20(14)19-16-10-13-4-3-9-23-13/h3-10,19H,2H2,1H3,(H,18,22)/b16-10+

InChI Key

FMEUABWEYIURGK-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CS3

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CS3

Origin of Product

United States

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